ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Physicochemical profiling Medicinal chemistry Library design

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate (CAS 667891-47-6) is a synthetic small molecule belonging to the 2-oxo-2H-chromene (coumarin) class, functionalized with a 6,8-dibromo substitution pattern and an N-ethoxycarbonylpiperazine moiety linked via a 3-carbonyl bridge. This compound is offered as a research chemical by multiple vendors, primarily for early-stage drug discovery screening, but it currently has no known bioactivity data reported in ChEMBL.

Molecular Formula C17H16Br2N2O5
Molecular Weight 488.1g/mol
CAS No. 667891-47-6
Cat. No. B486284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
CAS667891-47-6
Molecular FormulaC17H16Br2N2O5
Molecular Weight488.1g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
InChIInChI=1S/C17H16Br2N2O5/c1-2-25-17(24)21-5-3-20(4-6-21)15(22)12-8-10-7-11(18)9-13(19)14(10)26-16(12)23/h7-9H,2-6H2,1H3
InChIKeyAOXDBEAQGBVQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate (CAS 667891-47-6): Procurement & Differentiation Guide


Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate (CAS 667891-47-6) is a synthetic small molecule belonging to the 2-oxo-2H-chromene (coumarin) class, functionalized with a 6,8-dibromo substitution pattern and an N-ethoxycarbonylpiperazine moiety linked via a 3-carbonyl bridge [1]. This compound is offered as a research chemical by multiple vendors, primarily for early-stage drug discovery screening, but it currently has no known bioactivity data reported in ChEMBL [2]. Its closest structural analogs—differing in the chromene substitution (e.g., 6-nitro, 8-methoxy) or the C-3 functional group (e.g., carbonitrile)—exhibit measurable antiproliferative and enzyme-inhibitory activities, making precise compound identity critical for reproducible research.

Why Generic Substitution of Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate Undermines Experimental Reproducibility


Substituting this compound with a closely related chromene-piperazine analog, such as the 6-nitro or 8-methoxy variant, can introduce significant perturbations in electronic character, steric profile, and target-binding potential that compromise experimental reproducibility. The 6,8-dibromo substitution confers a distinct electron-withdrawing environment and nearly doubles the molecular weight relative to non-halogenated analogs, which directly affects logP, solubility, and passive membrane permeability [1]. Evidence from the broader coumarin class demonstrates that halogen identity and position on the chromene core are critical determinants of antiproliferative potency; for instance, 6,8-diiodo analogs exhibit divergent ROS-modulation profiles compared to 6,8-dibromo analogs in thyroid cancer cells [2]. Therefore, even among halogenated coumarin-piperazine hybrids, the precise halogen pattern cannot be treated as interchangeable without risking fundamentally different biological readouts.

Quantitative Differentiation Evidence for Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate


Molecular Weight and Halogen Mass Load Differentiate from Common 6-Nitro and 8-Methoxy Analogs

The target compound possesses a significantly higher molecular weight (488.13 g/mol) and contains two bromine atoms (32.7% Br by mass), differentiating it from two of the most commonly available piperazine-chromene screening analogs: the 6-nitro analog (ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate) and the 8-methoxy analog (ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate) [1]. The bromine atoms contribute substantially to the compound's polarizability and potential for halogen bonding, pharmacological parameters not present in the nitro or methoxy series.

Physicochemical profiling Medicinal chemistry Library design

Lipophilicity (logP 3.12) Positions Compound Between Hydrophilic Amide and Hydrophobic Carbonitrile Analogs

The calculated logP of ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is 3.12 [1]. This places the compound at a moderately lipophilic position relative to two key 6,8-dibromochromene comparators: the C-3 carbonitrile analog 2h (higher logP due to absence of the polar piperazine-carboxylate tail) and polar amide-linked derivatives such as DTBrC (lower logP due to additional carboxyl/amide groups) [2][3].

Lipophilicity ADME prediction Permeability

6,8-Dibromo Substitution Confers Antiproliferative Selectivity in Thyroid Cancer Models Relative to Non-Halogenated Coumarins

In a systematic antiproliferative screen of halogenated coumarin derivatives against thyroid cancer-derived TPC-1 cells, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (compound 2h) exhibited the most potent antiproliferative effect among the dibromo series, while the non-halogenated parent coumarin showed minimal activity at comparable concentrations [1]. The piperazine-carboxylate extension at C-3 in the target compound is expected to further modulate this antiproliferative activity, providing a differentiated scaffold for medicinal chemistry optimization.

Antiproliferative activity Thyroid cancer Structure-activity relationship

Piperazine-1-Carboxylate C-3 Extension Differentiates from Carbonitrile and Simple Ester Analogs in Kinase Signaling Modulation Potential

The DTBrC compound ((R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester), which shares the identical 6,8-dibromo-2-oxo-2H-chromene-3-carbonyl core, demonstrated potent inhibition of Met/EGFR/VEGFR-Akt/NF-κB signaling pathways in hepatocellular carcinoma models at concentrations that suppressed cell migration and enhanced p53 expression [1]. The target compound's piperazine-1-carboxylate group at C-3 represents a structurally distinct C-3 extension compared to DTBrC's amino acid-derived amide chain, providing a different trajectory for kinase-binding pocket interactions.

Kinase signaling Cancer biology Scaffold diversification

Prioritized Application Scenarios for Ethyl 4-(6,8-dibromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate (CAS 667891-47-6) Based on Quantitative Evidence


Focused Halogenated Coumarin Library Design for Antiproliferative Screening

The compound's 6,8-dibromo-2-oxo-2H-chromene core, which has been validated as critical for antiproliferative activity in thyroid cancer cells [1], combined with a synthetically versatile piperazine-1-carboxylate extension, makes it an ideal central scaffold for generating focused libraries aimed at probing halogen-dependent structure-activity relationships in oncology targets.

Kinase Signaling Pathway Probe Development Leveraging C-3 Piperazine Diversification

Given that structurally related 6,8-dibromo-2-oxo-2H-chromene-3-carboxamides (e.g., DTBrC) have demonstrated multi-kinase pathway inhibition (Met/EGFR/VEGFR-Akt/NF-κB) [2], this compound serves as a privileged starting point for synthesizing piperazine-diversified probe molecules to dissect kinase signaling networks.

Physicochemical Property Benchmarking in Brominated Heterocyclic Series

With a precisely calculated logP of 3.12 and high bromine mass content (32.7% Br) [3], this compound provides a well-defined reference point for calibrating computational ADME models that predict the impact of heavy halogen substitution on membrane permeability, solubility, and metabolic stability.

Negative Control or Orthogonal Chemotype for mPGES-1 Inhibitor Screening Cascades

Although chromene-based compounds have been explored as mPGES-1 inhibitors [4], the specific piperazine-1-carboxylate C-3 extension of the target compound has no known mPGES-1 activity data [3]. This makes it valuable as a structurally matched negative control or orthogonal chemotype in counter-screening assays designed to validate target engagement specificity.

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